N-(5-bromo-4-methoxy-6-methylpyrimidin-2-yl)-4-methyl-N-(prop-2-en-1-yl)benzenesulfonamide
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Overview
Description
N-(5-bromo-4-methoxy-6-methylpyrimidin-2-yl)-4-methyl-N-(prop-2-en-1-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-4-methoxy-6-methylpyrimidin-2-yl)-4-methyl-N-(prop-2-en-1-yl)benzenesulfonamide typically involves multi-step organic reactions. The starting materials might include 5-bromo-4-methoxy-6-methylpyrimidine and 4-methylbenzenesulfonyl chloride. The reaction conditions often require the use of a base, such as triethylamine, and solvents like dichloromethane or dimethylformamide. The reaction is usually carried out under controlled temperature and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-4-methoxy-6-methylpyrimidin-2-yl)-4-methyl-N-(prop-2-en-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could result in various derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications as an antimicrobial or anticancer agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-bromo-4-methoxy-6-methylpyrimidin-2-yl)-4-methyl-N-(prop-2-en-1-yl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis.
Uniqueness
N-(5-bromo-4-methoxy-6-methylpyrimidin-2-yl)-4-methyl-N-(prop-2-en-1-yl)benzenesulfonamide is unique due to its specific substituents on the pyrimidine and benzene rings, which may confer distinct chemical and biological properties compared to other sulfonamides.
Properties
Molecular Formula |
C16H18BrN3O3S |
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Molecular Weight |
412.3 g/mol |
IUPAC Name |
N-(5-bromo-4-methoxy-6-methylpyrimidin-2-yl)-4-methyl-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C16H18BrN3O3S/c1-5-10-20(16-18-12(3)14(17)15(19-16)23-4)24(21,22)13-8-6-11(2)7-9-13/h5-9H,1,10H2,2-4H3 |
InChI Key |
WBPIOKVFHNRHTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)C2=NC(=C(C(=N2)OC)Br)C |
Origin of Product |
United States |
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